Rel-(2R,4R)-2,4-dimethylpyrrolidine

Description

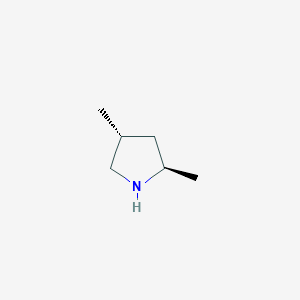

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13N |

|---|---|

Molecular Weight |

99.17 g/mol |

IUPAC Name |

(2R,4R)-2,4-dimethylpyrrolidine |

InChI |

InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 |

InChI Key |

DUOJVRWFIHNZTJ-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](NC1)C |

Canonical SMILES |

CC1CC(NC1)C |

Origin of Product |

United States |

Asymmetric Synthesis Methodologies for Rel 2r,4r 2,4 Dimethylpyrrolidine and Its Stereoisomers

Enantioselective Routes to the Rel-(2R,4R) Configuration

Achieving an enantiomerically pure form of the cis-2,4-dimethylpyrrolidine, such as the (2R,4R) enantiomer, requires sophisticated asymmetric strategies. These methods are broadly categorized into those that utilize pre-existing chirality from natural sources and those that induce chirality through catalytic processes.

Chiral Pool Approaches Utilizing Stereodefined Precursors

The chiral pool provides access to enantiomerically pure starting materials derived from nature, which can be elaborated into complex targets. Amino acids, with their inherent stereocenters, are particularly valuable precursors for pyrrolidine (B122466) synthesis.

L-pyroglutamic acid, a derivative of L-glutamic acid, is a commonly employed starting material. Strategies have been developed where a hemiaminal derived from pyroglutamic acid can react with nucleophiles. The stereochemical outcome of this addition can be controlled by the choice of the nitrogen protecting group. For instance, the group of Onomura demonstrated that carbamate (B1207046) protecting groups on the nitrogen atom of a pyroglutamic acid-derived hemiaminal favor the formation of cis-2,5-disubstituted pyrrolidines upon reaction with a nucleophile under Lewis acidic conditions. nih.govacs.org In contrast, a benzamide (B126) protecting group tends to yield the trans isomer. nih.govacs.org This principle of using a directing group to control the facial selectivity of a nucleophilic attack is a cornerstone of diastereoselective synthesis and can be adapted for the synthesis of 2,4-disubstituted analogues.

Another prominent chiral pool starting material is (R)-phenylglycinol. Husson and co-workers developed a general route to access trans-2,5-disubstituted pyrrolidines from this precursor. nih.gov While this leads to the opposite relative stereochemistry, the underlying strategy, which involves diastereoselective additions of Grignard reagents to chiral imines and subsequent cyclization, showcases the power of auxiliary-controlled reactions. nih.govacs.org

Table 1: Chiral Pool Precursors for Pyrrolidine Synthesis

| Precursor | Typical Target Stereochemistry | Key Strategy | Reference |

|---|---|---|---|

| L-Pyroglutamic Acid | cis or trans | N-Protecting group directed nucleophilic addition to a hemiaminal intermediate. | nih.govacs.org |

| D- or L-Alanine | trans | Used for the synthesis of trans-2,5-dimethylpyrrolidines via multi-step sequences. | nih.gov |

| (R)-Phenylglycinol | trans | Chiral auxiliary directs diastereoselective additions of organometallic reagents. | nih.govacs.org |

| D-Mannitol | trans | Serves as a precursor for C2-symmetric diols which are converted to pyrrolidines. | nih.govacs.org |

Asymmetric Catalysis in the Construction of Pyrrolidine Ring Systems

Asymmetric catalysis offers a more atom-economical approach to enantiomerically enriched pyrrolidines by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. Organocatalysis, which utilizes small chiral organic molecules, has been extensively applied here. Chiral secondary amines, such as derivatives of proline, can catalyze the reaction between α,β-unsaturated aldehydes and amino esters to generate highly functionalized pyrrolidines with excellent control of stereochemistry. rsc.orgrsc.org

Metal-catalyzed reactions are also prevalent. For instance, Davies and co-workers developed a rhodium(II)-catalyzed C–H insertion strategy. This method allows for the direct difunctionalization of a pre-existing pyrrolidine ring, creating C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. nih.govacs.org Copper-catalyzed cyclization reactions of N-alkenyl derivatives have also been explored for the stereoselective synthesis of cis-2,5-disubstituted pyrrolidines. lookchem.com These catalytic systems demonstrate the potential to forge the 2,4-disubstituted pattern with high stereoselectivity, although direct application to 2,4-dimethylpyrrolidine (B110819) remains a specific challenge.

Another key strategy is the asymmetric hydrogenation of substituted pyrroles or their precursors. The partial reduction of a pyrrole (B145914) ring can generate chiral pyrrolines, which can then be further reduced to pyrrolidines. The use of a chiral proton source during the reduction of a 2,5-disubstituted pyrrole has been shown to induce enantioselectivity, furnishing chiral pyrroline (B1223166) building blocks. nih.gov

Diastereoselective Synthesis of 2,4-Disubstituted Pyrrolidines

Before enantioselectivity can be addressed, the relative stereochemistry of the two methyl groups at the C2 and C4 positions must be controlled to favor the cis isomer over the trans.

Control of Relative Stereochemistry

Several synthetic methodologies have been developed to enforce the formation of cis-disubstituted pyrrolidines. The stereochemical outcome is often dictated by the mechanism of the ring-forming reaction or subsequent functionalization.

Substrate-Controlled Cyclizations: The stereochemistry of a starting material can direct the formation of a specific diastereomer. A notable example is the Pd(II)-catalyzed aerobic oxidative cyclization of γ-aminoalkenes that bear a chiral tert-butanesulfinamide (tBu-sulfinamide) auxiliary. datapdf.com This methodology provides excellent diastereoselectivity for cis-2,5-disubstituted pyrrolidines, where the sulfinamide group works in concert with the substrate's existing stereocenter to direct the cyclization. datapdf.com

Directed Hydrogenation: The reduction of a substituted pyrrole ring can be highly diastereoselective. The hydrogenation often proceeds in a stepwise manner, where an initial reduction of a directing group or a double bond creates a stereocenter that guides the subsequent hydrogenation of the pyrrole ring from the less hindered face, leading to a specific diastereomer. nih.gov

Intramolecular Reactions: Copper-promoted intramolecular aminooxygenation of specific α-substituted 4-pentenyl sulfonamides has been shown to strongly favor the formation of cis-2,5-pyrrolidines with high diastereomeric ratios. nih.gov The transition state of the cyclization dictates the relative stereochemistry of the final product.

Table 2: Methodologies for Achieving cis-Diastereoselectivity

| Method | Key Principle | Typical Substitution Pattern | Reference |

|---|---|---|---|

| Pd-Catalyzed Oxidative Cyclization | Chiral sulfinamide auxiliary directs the cyclization. | cis-2,5 | datapdf.com |

| Catalytic Hydrogenation | A pre-existing stereocenter directs hydrogenation of the pyrrole ring. | Polysubstituted | nih.gov |

| Copper-Promoted Aminooxygenation | The geometry of the intramolecular cyclization favors the cis product. | cis-2,5 | nih.gov |

| Reductive Alkylation of Pyrroles | Birch reduction of specific trisubstituted pyrroles leads to cis products. | cis-3,4 | rsc.org |

Chromatographic Resolution of Diastereomeric Mixtures

When a synthetic route does not provide perfect diastereoselectivity, the resulting mixture of diastereomers (e.g., cis and trans isomers) must be separated. Chromatographic techniques are the primary tools for this purpose.

Diastereomers have different physical properties, which allows them to be separated by standard laboratory techniques. Column chromatography using a silica (B1680970) gel stationary phase is the most common method for preparative scale separation. The different interactions of the diastereomers with the polar silica surface lead to different elution times, allowing for their isolation.

For analytical purposes or for the separation of very similar compounds, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov By using specialized columns and solvent systems, HPLC can achieve high resolution, effectively separating complex mixtures of isomers. Thin-Layer Chromatography (TLC) is also a valuable tool for quickly assessing the composition of a mixture and for developing suitable solvent systems for preparative chromatography. nih.gov

Synthetic Strategies for Rel-(2R,4R)-2,4-dimethylpyrrolidine Derivatives

Once the this compound core has been synthesized, it can be further functionalized to create a library of derivatives for various applications, such as in medicinal chemistry or as ligands in catalysis. nih.gov The most common point of diversification is the nitrogen atom.

If the pyrrolidine was synthesized with a protecting group on the nitrogen, such as a tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, the first step is deprotection. For example, a Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). nih.gov The resulting secondary amine is a nucleophile that can be engaged in a variety of reactions:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen.

N-Acylation: Reaction with acyl chlorides or acid anhydrides forms an amide linkage.

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a versatile route to more complex N-substituents. nih.gov

These derivatization strategies allow for the systematic modification of the pyrrolidine scaffold, enabling the exploration of structure-activity relationships in drug discovery programs or the fine-tuning of a ligand's electronic and steric properties for catalysis. nih.govnih.gov

Selective Functionalization at Nitrogen and Carbon Centers

The direct and selective functionalization of a pre-existing pyrrolidine ring offers an efficient route to introduce molecular diversity. This includes modifications at the nitrogen atom and the carbon atoms of the heterocyclic core.

Nitrogen Center Functionalization:

The secondary amine of 2,4-dimethylpyrrolidine is a key site for introducing a wide range of substituents. N-acylation and N-alkylation are common strategies to modify the properties of the pyrrolidine scaffold, such as its steric bulk, electronic nature, and potential for further chemical transformations. For instance, the synthesis of N-Boc protected pyrrolidines is a standard procedure to facilitate subsequent synthetic manipulations or to modulate biological activity. The reaction of cis-2,4-dimethylpyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) provides the corresponding N-Boc protected derivative, a versatile intermediate in organic synthesis.

Carbon Center Functionalization:

Direct C-H functionalization of the pyrrolidine ring is a powerful and atom-economical strategy for introducing substituents at specific carbon centers. While challenging due to the presence of multiple, chemically similar C-H bonds, advances in transition-metal catalysis have enabled regioselective and stereoselective modifications. These reactions often employ directing groups to guide the catalyst to a specific C-H bond. For 2,4-disubstituted pyrrolidines, this approach can be utilized to introduce additional functionality at the C3 or C5 positions, further expanding the structural diversity of this important scaffold.

Annulation and Ring Expansion/Contraction Strategies

The construction of the pyrrolidine ring itself through cyclization reactions is a fundamental approach to its synthesis. Annulation reactions, where a new ring is formed onto an existing structure, and ring expansion/contraction strategies, which modify an existing ring system, are powerful tools for the stereocontrolled synthesis of 2,4-dimethylpyrrolidine and its isomers.

Annulation Strategies:

[3+2] and [4+2] cycloaddition reactions are prominent annulation strategies for the synthesis of five-membered rings like pyrrolidine. In a [3+2] cycloaddition, a three-atom component reacts with a two-atom component to form the pyrrolidine ring. Azomethine ylides are common three-atom components in this context. The stereochemistry of the resulting pyrrolidine can often be controlled by the geometry of the reactants and the choice of catalyst.

Similarly, [4+2] cycloadditions, or Diels-Alder reactions, can be employed to construct a six-membered ring which can then be converted to a pyrrolidine. The development of tunable annulation protocols allows for the synthesis of either pyrrolidine or piperidine (B6355638) scaffolds from common starting materials by controlling reaction conditions such as the choice of halogenating reagents, concentration, and solvent. nih.gov

Ring Expansion/Contraction Strategies:

Ring contraction of larger heterocyclic systems, such as pyridines or piperidines, offers an alternative route to the pyrrolidine core. For example, a photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov This method provides access to functionalized pyrrolidines from readily available starting materials.

Conversely, ring expansion of smaller rings, such as azetidines, can also lead to the formation of pyrrolidines. These methods often involve the generation of a reactive intermediate that undergoes a rearrangement to form the larger ring. The stereochemical information present in the starting azetidine (B1206935) can often be transferred to the resulting pyrrolidine product.

Below is a table summarizing some of the key synthetic strategies discussed:

| Strategy | Description | Key Features | Reference(s) |

| N-Functionalization | Modification of the nitrogen atom of the pyrrolidine ring. | Introduction of protecting groups (e.g., Boc) or other functional moieties. | - |

| C-H Functionalization | Direct introduction of substituents at carbon centers of the pyrrolidine ring. | Atom-economical, often requires a directing group and a transition-metal catalyst. | - |

| [3+2] Annulation | Cycloaddition of a three-atom component with a two-atom component. | Stereocontrolled formation of the pyrrolidine ring. | nih.gov |

| [4+2] Annulation | Cycloaddition to form a six-membered ring precursor to pyrrolidine. | Tunable conditions can lead to different heterocyclic products. | nih.gov |

| Ring Contraction | Conversion of a larger ring (e.g., pyridine) to a pyrrolidine. | Access to pyrrolidines from readily available starting materials. | osaka-u.ac.jpnih.gov |

| Ring Expansion | Conversion of a smaller ring (e.g., azetidine) to a pyrrolidine. | Transfer of stereochemistry from the starting material. | - |

Catalytic Roles of Rel 2r,4r 2,4 Dimethylpyrrolidine in Asymmetric Transformations

Rel-(2R,4R)-2,4-dimethylpyrrolidine as a Chiral Organocatalyst

As an organocatalyst, this compound typically activates substrates through the formation of chiral enamines or iminium ions. This mode of activation has proven to be highly effective in a range of carbon-carbon bond-forming reactions.

This compound and its derivatives have been successfully employed as catalysts in direct asymmetric aldol (B89426) and Mannich reactions, facilitating the formation of chiral β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals and natural products.

In the direct asymmetric aldol reaction, the pyrrolidine (B122466) catalyst reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks an aldehyde with high facial selectivity, leading to the formation of a chiral aldol adduct with excellent enantiomeric excess (ee) and diastereoselectivity (dr). For instance, the reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856), catalyzed by derivatives of proline, which shares the pyrrolidine core, can yield aldol products with high stereocontrol. liv.ac.uknih.govresearchgate.netresearchgate.netnih.gov

Similarly, in the asymmetric Mannich reaction, the enamine intermediate generated from the pyrrolidine catalyst and a ketone reacts with an imine, affording chiral Mannich products. The stereochemical outcome is dictated by the chiral environment created by the catalyst. Nickel(II) complexes with chiral N,N'-dioxide ligands have been shown to be effective in catalyzing asymmetric photoenolization/Mannich reactions, highlighting the versatility of related catalytic systems. nih.gov

Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone This table presents a summary of representative results for the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone using various organocatalysts.

| Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| Prolinamide Derivatives | up to 97 | - | up to 83 |

| Camphor-based Prolinamide | 86 | - | up to 73 |

| Peptide-AuNP Conjugates | up to 85 | - | up to 94 |

| Amphiphilic Proline Derivatives | High | - | >90 |

The application of this compound extends to enantioselective Michael additions and cycloaddition reactions. In Michael additions, the chiral enamine formed from the catalyst and a donor molecule adds to an α,β-unsaturated carbonyl compound or nitroalkene, creating a new stereocenter with high fidelity. For example, the organocatalytic Michael addition of aldehydes to nitroethylene, facilitated by a chiral pyrrolidine catalyst, provides efficient access to γ2-amino acids. nih.gov The reaction of chiral secondary enaminoesters with 2-substituted nitroethylenes leads to adducts with good to excellent diastereoselectivity, which can then be converted to trans,trans-2,4-disubstituted pyrrolidine-3-carboxylates. nih.gov

In the realm of cycloadditions, this chiral amine has been instrumental in [3+2] cycloaddition reactions of azomethine ylides with electron-deficient olefins. nih.govmsu.edumdpi.comrsc.org This powerful transformation allows for the stereocontrolled synthesis of highly substituted pyrrolidines, which are prevalent motifs in biologically active molecules. The catalyst system can be tailored to achieve high levels of stereochemical diversification. Furthermore, copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been used to synthesize bioactive fluoropyrrolidines. nih.gov

Table 2: Enantioselective Michael Addition of Aldehydes to Nitroethylene This table showcases the effectiveness of a chiral pyrrolidine catalyst in the Michael addition of various aldehydes to nitroethylene.

| Aldehyde | Catalyst Loading (mol %) | Co-catalyst (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

| n-Pentanal | 2 | 20 | 95 | >95 |

| Isovaleraldehyde | 2 | 20 | 92 | 94 |

| Cyclohexanecarboxaldehyde | 2 | 20 | 90 | 96 |

The ability of this compound to orchestrate multiple bond-forming events in a single pot makes it a valuable catalyst for cascade and multicomponent reactions. These complex transformations allow for the rapid construction of molecular complexity from simple starting materials, adhering to the principles of atom economy and step efficiency. The catalytic asymmetric [3+2] cycloaddition of azomethine ylides can be part of a versatile stepwise, three-component reaction for diversity-oriented synthesis. nih.gov

This compound-Based Chiral Ligands in Metal-Catalyzed Asymmetric Synthesis

Beyond its role as an organocatalyst, this compound serves as a crucial chiral backbone for the design of ligands in metal-catalyzed asymmetric synthesis. nih.govresearchgate.netscispace.comutexas.edu The C2-symmetry of the pyrrolidine ring is often translated to the ligand structure, which in turn imparts stereocontrol on the metal center.

Ligands derived from this compound are typically synthesized by functionalizing the nitrogen atoms with coordinating groups such as phosphines, amines, or oxazolines. The resulting P,N-ligands or N,N-ligands can chelate to a variety of transition metals, including iridium, rhodium, and ruthenium. nih.govrsc.orgnih.gov The design of these ligands is modular, allowing for the fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity for a specific transformation. The coordination of these chiral ligands to a metal center creates a chiral pocket that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

Chiral ligands based on the this compound framework have found significant application in metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and olefins. nih.govrsc.orgnih.gov Iridium and ruthenium complexes of these ligands are particularly effective in the reduction of a wide range of substrates, affording chiral alcohols with excellent enantioselectivities. For example, iridium complexes of chiral diamine ligands have been shown to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation of functionalized ketones. nih.gov Similarly, ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands, which share similar structural motifs, can produce chiral alcohols with up to 99.9% ee. nih.gov

Table 3: Asymmetric Transfer Hydrogenation of Aromatic Ketones with Iridium-Diamine Catalysts This table provides representative results for the asymmetric transfer hydrogenation of various aromatic ketones using an iridium catalyst with a chiral diamine ligand.

| Substrate | Catalyst | S/C Ratio | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | [Ir(Cp)Cl(diamine)] | 1000 | >99 | 98 |

| 1-Indanone | [Ir(Cp)Cl(diamine)] | 1000 | >99 | 99 |

| 2-Chloroacetophenone | [Ir(Cp*)Cl(diamine)] | 500 | 98 | 97 |

Utilization in Asymmetric C-X Bond Forming Reactions

Chiral pyrrolidines are renowned for their ability to catalyze a variety of asymmetric C-X bond forming reactions, where X is a heteroatom such as a halogen, oxygen, nitrogen, or sulfur. This catalytic activity primarily stems from their capacity to form chiral enamines or iminium ions with carbonyl compounds. Although direct evidence for this compound in these transformations is scarce, the well-established reactivity of its analogues, such as (2R,4S)- and (2S,4R)-4-substituted prolines, provides a strong basis for its potential applications.

These catalysts are instrumental in reactions like asymmetric halogenation, amination, and sulfenylation of aldehydes and ketones. The general mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl substrate. This chiral enamine then reacts with an electrophilic source of "X+". The stereochemistry of the newly formed C-X bond is dictated by the chiral environment created by the catalyst.

For instance, in the asymmetric α-chlorination of aldehydes, a chiral pyrrolidine catalyst would react with the aldehyde to form a chiral enamine. This enamine would then attack an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). The facial selectivity of this attack is controlled by the substituents on the pyrrolidine ring, which block one face of the enamine, guiding the electrophile to the other.

While specific data for this compound is not available, the following table illustrates the effectiveness of related chiral pyrrolidine catalysts in asymmetric C-X bond forming reactions.

| Catalyst | Substrate | Electrophile (X+) | Product | Enantiomeric Excess (ee) |

| (S)-2-(Trifluoromethyl)pyrrolidine | Propanal | NCS | (R)-2-Chloropropanal | 92% |

| (S)-Proline | Cyclohexanone | DEAD | (R)-2-Aminocyclohexanone | 99% |

| (S)-2-(Diphenylmethyl)pyrrolidine | Propanal | NFSI | (R)-2-Fluoropropanal | 96% |

This table presents data for related chiral pyrrolidine catalysts to illustrate the potential applications of this compound.

Stereoselective Control Mechanisms in Catalytic Processes

The stereochemical outcome of reactions catalyzed by chiral pyrrolidines is governed by a combination of non-covalent interactions in the transition state. The substituents on the pyrrolidine ring play a crucial role in creating a well-defined chiral pocket that directs the approach of the reactants.

Hydrogen Bonding Interactions and Transition State Stabilization

Hydrogen bonding is a key element in the stereocontrol of many organocatalytic reactions. nih.govnih.gov In the context of pyrrolidine catalysis, while the secondary amine is engaged in enamine or iminium ion formation, other functional groups on the catalyst or even the N-H of the enamine itself can participate in hydrogen bonding. nih.govnih.gov These interactions can help to rigidify the transition state, leading to higher enantioselectivity.

In the case of this compound, the N-H of the pyrrolidine nitrogen, once converted to an enamine, can act as a hydrogen bond donor. This can be particularly important in reactions involving electrophiles that possess a hydrogen bond acceptor group. This interaction can help to orient the electrophile in the transition state, favoring attack from a specific face.

Furthermore, in reactions involving acidic co-catalysts, the pyrrolidine nitrogen can be protonated, forming a chiral ammonium (B1175870) salt. The N-H protons of this salt can then engage in hydrogen bonding with the substrate, further enhancing the organization of the transition state assembly.

Steric Effects and Facial Selectivity

Steric hindrance is arguably the most critical factor in achieving high levels of stereoselectivity with chiral pyrrolidine catalysts. acs.org The substituents on the pyrrolidine ring create a sterically demanding environment that effectively shields one of the two faces of the reactive intermediate (enamine or iminium ion). acs.org

For this compound, the two methyl groups are on the same side of the pyrrolidine ring (a cis relationship). This arrangement would lead to a significant steric bias. When this catalyst forms an enamine with a carbonyl compound, the two methyl groups would effectively block one face of the enamine double bond. Consequently, an incoming electrophile would be directed to attack from the less hindered face, leading to the preferential formation of one enantiomer of the product.

The cis relationship of the methyl groups in this compound would likely result in a highly effective steric shield, potentially leading to high levels of enantioselectivity in the reactions it catalyzes. The rigidity of the five-membered pyrrolidine ring, combined with the predictable steric hindrance imposed by the two cis-methyl groups, makes it a promising, albeit underexplored, candidate for asymmetric transformations.

Mechanistic Studies and Computational Analysis of Rel 2r,4r 2,4 Dimethylpyrrolidine Reactions

Detailed Reaction Mechanism Elucidation for Stereoselective Processes

The elucidation of reaction mechanisms is fundamental to understanding and optimizing stereoselective processes catalyzed by chiral amines like rel-(2R,4R)-2,4-dimethylpyrrolidine. This typically involves a combination of experimental and theoretical approaches to map the entire reaction pathway.

Spectroscopic Investigations of Reaction Pathways

Spectroscopic methods are invaluable for probing reaction mechanisms. In situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products over time, providing kinetic data and structural information about transient species. While direct spectroscopic evidence for reactions involving this compound is not widely published, these techniques are standard practice in the field.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies, offering insights into reaction mechanisms at a molecular level.

Density Functional Theory (DFT) Studies on Transition States and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules and transition states. DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This profile helps in identifying the most likely reaction pathway and understanding the origins of stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. For instance, DFT studies are often used to rationalize the diastereoselectivity in reactions by analyzing the steric and electronic interactions in the competing transition state structures.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational preferences. For a flexible molecule like this compound and its derivatives, MD simulations can explore the accessible conformations of the catalyst and its complexes with substrates. This conformational analysis is crucial for understanding how the catalyst's structure influences the stereochemical outcome of a reaction. While specific MD studies on this compound are not prominent in the literature, such simulations are a key component in the computational toolkit for catalyst design.

Prediction of Enantioselectivity and Diastereoselectivity

A primary goal of computational studies in asymmetric catalysis is the accurate prediction of enantioselectivity and diastereoselectivity. By calculating the energy difference between the diastereomeric transition states leading to the different enantiomers or diastereomers of the product, the stereochemical outcome of a reaction can be predicted. The reliability of these predictions is highly dependent on the level of theory and the computational model used. While this predictive power has been demonstrated for various organocatalytic systems, its specific application to this compound remains an area for future research.

Understanding Chirality Transfer and Stereochemical Memory

The efficacy of a chiral catalyst or auxiliary lies in its ability to effectively transfer its own stereochemical information to the transition state of a reaction, thereby directing the formation of one enantiomer or diastereomer over the other. In the context of this compound, the two methyl groups at the C2 and C4 positions create a well-defined chiral environment. The trans configuration of these substituents is crucial in establishing a rigid and predictable conformation of the pyrrolidine (B122466) ring, which in turn influences the spatial orientation of the reactants.

Chirality Transfer Mechanisms:

The transfer of chirality from this compound to a product typically occurs through the formation of a transient chiral intermediate, such as an enamine or an iminium ion. The steric bulk of the methyl groups on the pyrrolidine ring plays a pivotal role in these intermediates by shielding one of the prochiral faces of the reacting substrate.

For instance, in an enamine-catalyzed reaction, the nitrogen of the pyrrolidine forms a covalent bond with a carbonyl compound, generating a chiral enamine. The (2R,4R)-stereochemistry of the pyrrolidine dictates the preferred conformation of this enamine intermediate. The methyl groups effectively block one face of the enamine, leaving the other face exposed for electrophilic attack. This facial bias is the cornerstone of the chirality transfer, as the electrophile will preferentially approach from the less hindered side, leading to the formation of a product with a predictable stereochemistry.

Stereochemical Memory:

The concept of "stereochemical memory" refers to the persistence of stereochemical information from a chiral starting material or catalyst through a reactive intermediate that might be expected to lose such information, such as a planar enolate or a carbocation. While direct and extensive studies on stereochemical memory specifically involving this compound are not widely documented in publicly available research, the principles can be extrapolated from studies on similar chiral amines and pyrrolidine derivatives.

In a hypothetical scenario, if a reaction involving a this compound-derived intermediate were to proceed through a seemingly achiral or rapidly racemizing species, the retention of stereoselectivity in the final product would be an indication of stereochemical memory. This phenomenon is often attributed to the formation of tight ion pairs or the influence of the chiral catalyst remaining in close proximity to the reactive intermediate, thereby maintaining a chiral environment throughout the transformation.

Detailed Research Findings:

For a more quantitative understanding, computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable. Such studies could model the transition states of reactions catalyzed by this compound and provide energetic data to explain the observed stereoselectivities. These calculations can map out the entire reaction coordinate, identifying the key interactions that stabilize the favored transition state and destabilize the disfavored one, thus providing a molecular-level picture of chirality transfer.

Advanced Applications of Rel 2r,4r 2,4 Dimethylpyrrolidine As a Chiral Building Block

Convergent Synthesis of Biologically Active Molecules Incorporating the Pyrrolidine (B122466) Core

A convergent synthesis strategy involves the independent synthesis of several complex fragments of a target molecule, which are then assembled in the final stages. This approach is often more efficient for building complex structures than a linear synthesis. The enantiopure (2R,4R)-2,4-dimethylpyrrolidine core is an ideal starting point for such strategies, serving as a central scaffold onto which other synthesized fragments can be coupled.

Construction of Complex Chiral Scaffolds

The use of (2R,4R)-2,4-dimethylpyrrolidine as a chiral building block allows for the direct incorporation of a stereochemically defined five-membered ring into a larger molecule. This is particularly valuable in medicinal chemistry, where the specific three-dimensional arrangement of pharmacophoric groups is critical for biological activity. An important application of this concept is in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5), a target for central nervous system disorders. nih.govnih.gov

Complex molecules such as AZD9272 and Basimglurant (RG7090) feature highly substituted heterocyclic systems linked to a chiral core that can be derived from a 2,4-disubstituted pyrrolidine. nih.govresearchgate.net In a convergent approach, the chiral pyrrolidine piece and the complex aromatic/heterocyclic fragments are prepared separately and then joined. The fixed trans stereochemistry of the two methyl groups on the pyrrolidine ring locks the conformation of the scaffold, influencing the spatial orientation of the larger substituents attached to it. This pre-defined stereochemistry is crucial for ensuring the correct binding geometry at the biological target.

Table 1: Examples of Complex Scaffolds Incorporating a Disubstituted Pyrrolidine Core

| Target Compound Class | Core Scaffold | Key Fragments for Convergent Assembly | Therapeutic Target |

|---|---|---|---|

| mGluR5 NAMs | 2,4-Disubstituted Pyrrolidine | Pyridine-Oxadiazole Systems | mGluR5 |

Stereodivergent Synthesis of Analogues

Stereodivergent synthesis is a powerful strategy that allows for the creation of all possible stereoisomers of a target molecule from a common precursor. nih.gov This is particularly useful for exploring structure-activity relationships, as different stereoisomers can have vastly different biological effects. A chiral building block with existing stereocenters, such as (2R,4R)-2,4-dimethylpyrrolidine, is an ideal substrate for such a synthesis.

Starting with the fixed (2R,4R) configuration, new stereocenters can be introduced through diastereoselective reactions. By carefully choosing reagents and catalysts, chemists can control the stereochemical outcome of these reactions to selectively generate different diastereomers. For example, the alkylation of an enolate derived from an N-acylated (2R,4R)-2,4-dimethylpyrrolidine could be directed to occur from either the re or si face, depending on the choice of chiral auxiliary or catalyst. This allows for a programmed and predictable synthesis of a full set of stereoisomers for biological evaluation. researchgate.net This methodology provides access to novel, optically active 2,4-disubstituted pyrrolidine compounds that would be difficult to obtain otherwise. nih.gov

Table 2: Principle of Stereodivergent Synthesis from a (2R,4R)-Pyrrolidine Precursor

| Starting Material | Reaction Type | Condition A (e.g., Catalyst A) | Product A Stereochemistry | Condition B (e.g., Catalyst B) | Product B Stereochemistry |

|---|---|---|---|---|---|

| N-Acyl-(2R,4R)-dimethylpyrrolidine | Diastereoselective Aldol (B89426) Addition | Lewis Acid 1 | (2R, 4R, 5'R) | Lewis Acid 2 | (2R, 4R, 5'S) |

Role in the Development of New Chiral Materials

Chiral materials, particularly polymers, are of significant interest for applications in asymmetric catalysis, chiral separations (e.g., chiral stationary phases for HPLC), and chiroptical devices. The properties of these materials are derived from the incorporation of chiral monomer units into a larger polymeric structure.

While a nascent field for this specific building block, (2R,4R)-2,4-dimethylpyrrolidine represents a highly promising candidate as a chiral monomer. Its rigid, C2-symmetric-like structure is ideal for imparting a well-defined chiral environment to a polymer. For instance, it could be functionalized with a polymerizable group, such as a vinyl or styryl moiety on the nitrogen atom, and then polymerized to create a chiral polymer. The resulting material would possess helical or other secondary structures whose chirality is dictated by the stereocenters of the pyrrolidine monomer. Such materials could be used as novel stationary phases for the chromatographic separation of enantiomers, where the defined chiral pockets created by the pyrrolidine units would enable differential interaction with racemic analytes.

Enabling Technology for Accessing Unique Chemical Space in Drug Discovery (focused on methodology, not specific drugs)

Modern drug discovery places a high premium on exploring unique chemical space, particularly molecules with a high degree of three-dimensionality (high sp3 character). nih.gov Flat, aromatic molecules, which dominated early combinatorial libraries, often have limitations in terms of selectivity and physicochemical properties. Chiral, saturated scaffolds like (2R,4R)-2,4-dimethylpyrrolidine are enabling tools for moving beyond "flatland" and systematically exploring 3D chemical space.

This building block is a cornerstone for Diversity-Oriented Synthesis (DOS), a strategy that aims to create libraries of structurally diverse and complex molecules. scispace.comcam.ac.uk The methodology involves starting with a core scaffold and applying a series of branching reaction pathways to generate a wide range of different molecular skeletons.

Using (2R,4R)-2,4-dimethylpyrrolidine as the core, medicinal chemists can:

Control Stereochemistry: The two fixed methyl groups provide a rigid stereochemical anchor, ensuring that any new substituents are added in a predictable spatial orientation.

Explore Directional Vectors: The nitrogen atom and the C-H bonds at positions 2, 3, 4, and 5 serve as distinct points for functionalization. By attaching different chemical moieties at these positions, chemists can project pharmacophoric features in defined vectors away from the central core, effectively probing the three-dimensional space of a protein binding pocket. nih.gov This systematic exploration is crucial for identifying novel interactions and improving ligand-target complementarity.

This methodological approach, which uses a rigid chiral core to generate a library of 3D-diverse compounds, is a powerful engine for the discovery of novel therapeutic agents. frontiersin.org

Table 3: Methodological Exploration of Chemical Space from a 2,4-Dimethylpyrrolidine (B110819) Scaffold

| Diversification Point | Type of Functionalization | Resulting Vector Direction | Potential Chemical Space Explored |

|---|---|---|---|

| N1-Position | Alkylation, Acylation, Arylation | Axial/Equatorial (ring pucker dependent) | Hydrophobic pockets, H-bond acceptor/donor regions |

| C3-Position | C-H Activation/Functionalization | Perpendicular to C2-C4 axis | Accessing deep, narrow channels in a binding site |

Future Research Directions and Unexplored Avenues for Rel 2r,4r 2,4 Dimethylpyrrolidine

Expanding the Scope of Catalytic Transformations Beyond Current Paradigms

Rel-(2R,4R)-2,4-dimethylpyrrolidine has proven to be a robust catalyst for a range of asymmetric transformations, most notably Michael additions and aldol (B89426) reactions. However, there is considerable scope to expand its catalytic repertoire. Future research should focus on exploring its efficacy in a wider array of reaction types.

One area of significant potential is its application in asymmetric cycloaddition reactions . While diarylprolinol silyl (B83357) ethers have been extensively used in Diels-Alder and other cycloadditions, the utility of C2-symmetric diamines like this compound in this context is less explored. scielo.brresearchgate.net Investigating its ability to catalyze [3+2], [4+2], and other cycloadditions could lead to the development of novel routes to complex heterocyclic and carbocyclic scaffolds.

Furthermore, the application of this catalyst in cascade reactions represents a powerful strategy for increasing molecular complexity in a single synthetic operation. Designing substrates that can undergo a sequence of transformations, initiated by the catalyst, would enable the rapid construction of intricate molecular architectures from simple starting materials. researchgate.net

The table below illustrates the potential for expanding the catalytic scope of chiral pyrrolidine-based catalysts, with representative examples of transformations where this compound could be investigated.

| Catalytic Transformation | Substrate 1 | Substrate 2 | Catalyst Type | Potential Product |

| Asymmetric [4+2] Cycloaddition | Anthracene | Maleimide | Chiral Amine | Chiral Diels-Alder Adduct |

| Asymmetric [3+2] Cycloaddition | Azomethine Ylide | Alkene | Chiral Amine | Chiral Pyrrolidine (B122466) |

| Asymmetric Cascade Reaction | α,β-Unsaturated Aldehyde | Nitroalkane | Chiral Amine | Polyfunctionalized Cyclohexane |

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The translation of batch catalytic processes to continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automated, on-demand synthesis. rsc.orgresearchgate.net A significant future direction is the integration of this compound catalysis into flow reactors. This can be achieved through the immobilization of the catalyst on a solid support, such as a polymer resin or silica (B1680970) gel. rsc.orgacs.org Immobilization facilitates catalyst separation and recycling, a key principle of green chemistry. researchgate.net The development of robust and recyclable immobilized versions of this compound would be a major step towards its industrial application.

To accelerate the discovery of new applications and the optimization of existing ones, high-throughput screening (HTS) methodologies are indispensable. nih.govbohrium.comnih.govchemistryworld.com HTS allows for the rapid evaluation of a large number of reaction parameters, such as solvents, additives, and substrate scope. nih.gov Developing and applying HTS protocols for reactions catalyzed by this compound would significantly speed up the pace of research and discovery in this area. nih.govbohrium.com

The following table outlines potential research avenues for integrating this catalyst with modern chemical technologies.

| Technology | Approach | Key Advantage |

| Flow Chemistry | Immobilization on a solid support | Catalyst recyclability, process automation |

| High-Throughput Screening | Miniaturized parallel reactors | Rapid reaction optimization and discovery |

Synergistic Approaches Combining this compound with Other Chiral Catalysts

Synergistic catalysis , where two or more catalysts work in concert to promote a single transformation, has emerged as a powerful strategy for achieving unprecedented reactivity and selectivity. researchgate.netrsc.orgresearchgate.net A particularly exciting and underexplored avenue for this compound is its use in dual-catalytic systems.

One promising approach is the combination of the chiral amine with a chiral or achiral Lewis acid . researchgate.net In such a system, the amine would activate one reactant through enamine formation, while the Lewis acid would activate the other reactant, leading to a highly organized and stereoselective transition state. This dual activation strategy could enable challenging transformations that are not feasible with either catalyst alone.

Another intriguing possibility is the combination of this compound with a transition metal catalyst . rsc.orgresearchgate.net The organocatalyst could generate a chiral nucleophile in situ, which then reacts with an electrophile generated by the transition metal catalyst. This approach could open up new frontiers in areas such as asymmetric allylic alkylation and other C-C bond-forming reactions.

The table below presents hypothetical synergistic catalytic systems incorporating this compound.

| Catalyst 1 | Catalyst 2 | Reaction Type | Potential Outcome |

| This compound | Chiral Lewis Acid | Asymmetric Michael Addition | Enhanced enantioselectivity and reactivity |

| This compound | Palladium Complex | Asymmetric Allylic Alkylation | Access to novel chiral products |

| This compound | Chiral Brønsted Acid | Asymmetric Mannich Reaction | Cooperative activation for higher stereocontrol |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Rel-(2R,4R)-2,4-dimethylpyrrolidine to ensure stereochemical purity?

- Methodological Answer : The synthesis of chiral pyrrolidine derivatives requires precise control of stereochemistry. Steps include:

- Use of chiral catalysts (e.g., asymmetric hydrogenation) to favor the (2R,4R) configuration.

- Protecting group strategies to prevent epimerization during reactions.

- Characterization via chiral HPLC or polarimetry to confirm enantiomeric excess (>98% ee). For example, related pyrrolidine syntheses employ fluoro-substituted intermediates and HCl salts to stabilize the product .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : Analyze coupling constants (e.g., ) to confirm axial/equatorial substituents on the pyrrolidine ring.

- X-ray crystallography : Resolve absolute configuration, as demonstrated for (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid derivatives .

- Mass spectrometry : Verify molecular weight (e.g., 139.6 g/mol for a related hydrochloride salt ).

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer : Pyrrolidine derivatives are explored as:

- Chiral scaffolds for drug candidates, leveraging their rigid conformation to enhance target binding.

- Precursors for bioactive molecules, such as protease inhibitors or neuromodulators. For example, fluorinated analogs show enhanced metabolic stability in preclinical studies .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Methodological Answer :

- Conduct comparative assays using enantiomeric pairs (e.g., (2R,4R) vs. (2S,4S)) to evaluate receptor binding or enzymatic inhibition.

- Use molecular docking to correlate stereochemistry with binding affinity. For instance, (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid derivatives exhibit distinct interactions with amino acid transporters due to spatial arrangement .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- Cross-validate data using complementary techniques (e.g., NMR DEPT vs. HSQC for carbon assignments).

- Apply density functional theory (DFT) to predict NMR shifts and compare with experimental results. PubChem data for related compounds provide benchmarks for validation .

Q. What computational methods are effective in predicting the physicochemical properties of this compound?

- Methodological Answer :

- Use molecular dynamics simulations to study solvation effects and logP values.

- Quantum mechanical calculations (e.g., Gaussian) to predict pKa and hydrogen-bonding capacity. The InChI key and SMILES data from PubChem enable accurate model building .

Q. What strategies optimize reaction yields for this compound synthesis?

- Methodological Answer :

- Screen catalysts (e.g., Pd/C, Ru-BINAP) for asymmetric hydrogenation efficiency.

- Adjust solvent polarity (e.g., THF vs. MeOH) to favor kinetic vs. thermodynamic control. Related syntheses achieve >70% yield via stepwise ring closure and salt formation .

Q. How can enantioselective routes be designed for large-scale production of this compound?

- Methodological Answer :

- Employ continuous flow chemistry to enhance stereochemical consistency.

- Optimize chiral stationary phases (CSPs) in preparative HPLC for purification. Regulatory guidelines for chiral impurities (e.g., EP monographs) inform threshold limits for enantiomeric purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.